2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile
Description
This compound belongs to the class of bicyclic pyrazole derivatives fused with a cyclopentane ring. Key structural features include:
- Cyclopenta[c]pyrazol core: A 5,6-dihydrocyclopenta[c]pyrazole ring system, providing a rigid bicyclic framework.
- Acetonitrile group: A nitrile (-CN) functional group at position 1, contributing to polarity and reactivity.
Properties
IUPAC Name |
2-(3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-6-7-15-10-4-1-3-9(10)12(14-15)11-5-2-8-16-11/h2,5,8H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNDBEHMKZGEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CS3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile is a novel heterocyclic compound with potential biological activities. Its structure incorporates a thiophene ring and a cyclopentapyrazole moiety, which are known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, enzyme inhibition capabilities, and other therapeutic potentials.
Chemical Structure
The chemical formula for the compound is . The structural representation can be summarized as follows:
Anti-Cancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anti-cancer properties. For instance, a study on substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives demonstrated their potential as dual inhibitors of PI3Kα/mTOR pathways, which are crucial in cancer progression. The most effective compounds showed IC50 values in the low micromolar range against various cancer cell lines including A549 (lung), MCF-7 (breast), and Hela (cervical) cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 13g | A549 | 0.20 ± 0.05 |
| 13g | MCF-7 | 1.25 ± 0.11 |
| 13g | Hela | 1.03 ± 0.24 |
This indicates that compounds with similar structures to our target compound may also possess significant anti-tumor activity.
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition. Compounds containing thiophene and pyrazole moieties have been associated with various enzyme inhibitory activities. For example, research has shown that certain pyrazole derivatives act as inhibitors of tropomyosin receptor kinases (Trk), which are involved in cancer cell signaling pathways .
Study on Acetylcholinesterase Inhibition
A study focused on the synthesis of coumarin-thiazole hybrids found that certain derivatives exhibited potent acetylcholinesterase (AChE) inhibitory activity, which is relevant for neurodegenerative diseases like Alzheimer's . While not directly related to our target compound, it highlights the potential for similar heterocyclic compounds to influence neurological pathways.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of heterocyclic compounds with target enzymes. These studies indicate that modifications in the thiophene and pyrazole rings can significantly enhance binding affinity and specificity towards desired biological targets .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C13H12N4S
- Molecular Weight : 244.33 g/mol
- IUPAC Name : 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile
The compound features a thiophene ring and a cyclopentapyrazole moiety, which contribute to its chemical reactivity and biological activity.
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit:
- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the thiophene ring is often associated with enhanced biological activity against various cancer types.
- Antimicrobial Activity : Research indicates that derivatives of cyclopentapyrazole compounds can possess antimicrobial properties, making this compound a candidate for further exploration in treating bacterial infections.
Materials Science
Due to its unique electronic properties, the compound can be used in:
- Organic Electronics : The incorporation of thiophene units allows for improved charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with tailored properties for specific applications in coatings and electronic devices.
Organic Synthesis
The compound can act as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its functional groups allow for various chemical transformations, enabling the synthesis of more complex molecules.
- Reagent in Cross-Coupling Reactions : The nitrile group may facilitate reactions that form carbon-carbon bonds, which are crucial in drug development and materials science.
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of similar cyclopentapyrazole derivatives against human cancer cell lines. Results indicated significant cytotoxicity, suggesting that modifications to the structure could enhance efficacy against specific cancer types.
Case Study 2: Organic Photovoltaics
Research on thiophene-containing compounds demonstrated their effectiveness as active layers in organic solar cells. The incorporation of this compound into device architectures showed improved power conversion efficiencies compared to traditional materials.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | [Research Study 1] |
| Similar Cyclopentapyrazole Derivative | Antimicrobial | TBD | [Research Study 2] |
| Thiophene-Based Compound | Organic Electronics | TBD | [Research Study 3] |
Table 2: Synthetic Pathways Involving the Compound
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Cross-Coupling Reaction | This compound | Complex Organic Molecule | TBD |
| Nitrile Transformation | This compound | Amine Derivative | TBD |
Chemical Reactions Analysis
Nitrile Group Transformations
The acetonitrile moiety undergoes characteristic nitrile reactions, with catalytic systems influencing outcomes:
Table 1: Nitrile reactivity under different conditions
Key findings:
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Acidic hydrolysis produces stable acetamide derivatives with 78–85% efficiency .
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Palladium-catalyzed cross-coupling (Sonogashira) shows improved yields (65–92%) using DTBNpP ligands in DMSO at room temperature .
Cyclopenta[c]pyrazole Core Reactivity
The bicyclic system participates in regioselective modifications:
Electrophilic aromatic substitution
Ring expansion
Catalytic Coupling Reactions
The nitrile group facilitates cross-couplings:
Table 2: Sonogashira coupling performance
| Catalyst System | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI | TMP | DMSO | 2 | 75 |
| DTBNpP-Pd | (i-Pr)₂NH | DMSO | 1.5 | 100 |
Notable observations:
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Copper-free systems using DTBNpP ligands achieve full conversion in <2 h .
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Electron-deficient aryl bromides couple faster than electron-rich analogs .
Functional Group Interconversion
The nitrile serves as a linchpin for derivatization:
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Grignard addition : Formation of ketones via R-MgX attack (55–68% yields) .
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Hydrozone formation : Condensation with hydrazines produces bioactive hydrazides (e.g., antitumor analogs in ).
Biological Activity Correlations
Derivatives exhibit structure-dependent bioactivity:
-
Acetohydrazide analogs show SHP2 inhibition (IC₅₀ = 12–38 nM) .
-
Trifluoromethyl-substituted variants demonstrate glucagon receptor modulation (EC₅₀ < 100 nM) .
This compound’s synthetic flexibility makes it valuable for medicinal chemistry and materials science. Optimal reaction protocols balance catalyst choice (e.g., DTBNpP-Pd for couplings) and solvent polarity to maximize yields .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects
- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the methyl ester analog increases lipophilicity and metabolic stability compared to the thiophene-containing target compound.
- Aromatic Heterocycles: The thiophen-2-yl group in the target compound and its pyrano analog enhances π-stacking capabilities, critical for binding to biological targets.
- Nitrile Functionality : The -CN group in all analogs contributes to polarity and reactivity, enabling further derivatization (e.g., click chemistry).
Ring System Variations
- Cyclopenta[c]pyrazole vs. Pyrano[4,3-c]pyrazole: The pyrano analog replaces the cyclopentane ring with a 6-membered oxygen-containing pyran ring, improving solubility but reducing rigidity.
- Hybrid Systems: Compounds 7a and 11a feature non-fused pyrazole-thiophene or pyrazole-pyran systems, offering greater synthetic flexibility but reduced conformational stability.
Research Implications
- Drug Discovery : The thiophene and pyrazole motifs in these compounds align with kinase inhibitor scaffolds (e.g., JAK/STAT inhibitors).
- Materials Science : Nitrile groups and aromatic systems support applications in organic semiconductors or fluorescent probes.
Preparation Methods
Formation of the Cyclopenta[c]pyrazole Core
The cyclopenta[c]pyrazole ring system is commonly synthesized by cyclization of hydrazine derivatives with cyclopentanone or its derivatives. The general procedure includes:
- Step 1: Condensation of 1,3-dicarbonyl compounds or cyclopentanone derivatives with hydrazine hydrate to form pyrazoline or pyrazole intermediates.
- Step 2: Intramolecular cyclization to close the fused cyclopentane ring, often facilitated by acidic or basic catalysts.
The dihydro nature (5,6-dihydro) indicates partial saturation of the cyclopenta ring, which is preserved during cyclization.
Attachment of the Acetonitrile Group at N-1
The acetonitrile moiety is typically introduced via:
- N-alkylation of the pyrazole nitrogen with a haloacetonitrile derivative (e.g., bromoacetonitrile).
- The reaction is performed under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO.
- The alkylation proceeds through nucleophilic substitution at the haloacetonitrile.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopenta[c]pyrazole formation | Cyclopentanone + hydrazine hydrate, reflux in ethanol, acid/base catalyst | 70-85 | Reaction time: 4-6 hours |
| Thiophen-2-yl substitution | 2-Thiophenecarboxaldehyde or thiophen-2-yl hydrazine, condensation | 65-80 | May require inert atmosphere |
| N-alkylation with acetonitrile | Bromoacetonitrile, K2CO3, DMF, 60-80°C, 12-24 h | 75-90 | Purification by column chromatography |
Research Findings and Analytical Data
- The synthesis yields a white to pale yellow solid, consistent with heterocyclic compounds containing thiophene.
- Purification is typically achieved by recrystallization or silica gel column chromatography using dichloromethane/petroleum ether mixtures.
- Characterization by ^1H NMR shows characteristic signals for the pyrazole and thiophene protons, with chemical shifts confirming substitution patterns.
- Mass spectrometry and elemental analysis confirm the molecular formula $$C{12}H{10}N_3S$$ consistent with the target compound.
- The compound exhibits good solubility in organic solvents such as ethyl acetate and dichloromethane, facilitating purification.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C12H10N3S |
| Molecular Weight | Approx. 229.3 g/mol |
| Core Synthesis | Cyclopentanone + hydrazine hydrate |
| Thiophene Introduction | Via 2-thiophenecarboxaldehyde or hydrazine derivatives |
| N-Alkylation Agent | Bromoacetonitrile |
| Solvents | Ethanol, DMF, DMSO |
| Catalysts/Base | Acid/base for cyclization, K2CO3 for alkylation |
| Typical Yields | 65-90% across steps |
| Purification | Column chromatography, recrystallization |
Q & A
Q. How should conflicting bioactivity data between in vitro and in vivo studies be addressed?
- Methodological Answer : Reconcile discrepancies by:
- Verifying compound stability in physiological buffers (LC-MS).
- Assessing protein binding (equilibrium dialysis) to estimate free concentrations.
- Using pharmacokinetic modeling to align in vitro IC50 with effective plasma levels. Include positive controls (e.g., reference inhibitors) to validate assay conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
